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Get Quote

Executive Summary
The development of Rh110-2(Asp) (Rhodamine 110 bis-(L-aspartic acid amide)) marked a

pivotal shift in apoptosis cytometry, moving the field from UV-excited, low-quantum-yield

coumarin substrates to highly sensitive, visible-spectrum rhodamine probes. This guide

analyzes the chemical engineering behind Rh110-2(Asp), its unique "double-lock" bis-amide

mechanism, and its application in detecting intracellular caspase activity in intact cells.

The Engineering Context: Why Rh110?
Prior to the late 1990s, caspase activity was primarily measured using substrates based on 7-

amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). While effective in

cell lysates, these fluorophores posed significant limitations for live-cell analysis and flow

cytometry:

UV Excitation: AMC requires UV excitation (~350–380 nm), which damages living cells and

excites cellular autofluorescence (NADH/FAD), reducing signal-to-noise ratios.
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Spectral Mismatch: They are incompatible with the standard 488 nm argon-ion lasers found

in most flow cytometers.

Low Quantum Yield: Their fluorescence intensity is relatively weak compared to xanthene

dyes.

The Solution: Rhodamine 110 (Rh110) Researchers (notably Hug et al., 1999 and Liu et al.,

1999) identified Rhodamine 110 as the optimal core. It possesses excitation/emission maxima

(496/520 nm) nearly identical to Fluorescein (FITC), allowing seamless integration into

standard cytometric workflows.

Table 1: Comparative Physics of Apoptosis
Fluorophores

Feature
AMC / AFC
Substrates

Rh110 Substrates Impact on Assay

Excitation UV (350–380 nm) Visible (488–496 nm)

Rh110 allows use of

standard argon lasers;

spares cells from UV

damage.

Emission Blue (440–500 nm) Green (520–535 nm)

Rh110 avoids overlap

with cellular

autofluorescence.

Extinction Coeff. ~1.6 × 10⁴ M⁻¹cm⁻¹ ~7.6 × 10⁴ M⁻¹cm⁻¹

Rh110 is significantly

brighter, increasing

sensitivity.

Leaving Group Mono-amide Bis-amide

Rh110 requires two

cleavage events,

creating a "double-

lock" specificity.

Cell Permeability Low (requires lysis)
High (hydrophobic

core)

Rh110-2(Asp) enters

intact cells, enabling

in situ detection.
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Chemical Mechanism: The Bis-Amide "Double
Lock"
The defining innovation of Rh110-2(Asp) is its bis-amide structure. Unlike coumarins, which

have a single amine attachment point, Rhodamine 110 has two amino groups.

The Quenching Strategy
To render Rh110 non-fluorescent, both amino groups must be acylated.

State 0 (Intact Substrate): The Rh110 core is locked in a lactone (closed) configuration or

electronically quenched by the attachment of two Aspartic Acid residues (blocked at the N-

terminus, typically with a Z/Cbz group, to prevent aminopeptidase degradation). This

molecule is essentially non-fluorescent.[1]

State 1 (Intermediate): An activated Caspase (e.g., Caspase-3) cleaves one Asp-Rh110

bond. This yields a mono-amide intermediate.[2][3][4] This intermediate is fluorescent, but

typically has a lower quantum yield and slightly blue-shifted spectra compared to the free

dye.

State 2 (Signal Generation): The Caspase cleaves the second Asp-Rh110 bond. This

releases free Rhodamine 110, which cyclizes to its highly fluorescent quinoid form.

This two-step kinetics creates a non-linear signal amplification, where the accumulation of fully

cleaved Rh110 represents a definitive commitment to apoptosis.

DOT Diagram: The Cleavage Pathway
The following diagram illustrates the stepwise enzymatic conversion of the non-fluorescent

precursor to the fluorescent reporter.
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Caption: The "Double-Lock" mechanism requires two cleavage events by Caspase-3/7 to

release the fully fluorescent Rh110 fluorophore.

Experimental Protocol: Intact Cell Flow Cytometry
One of the primary advantages of Rh110-2(Asp) (specifically the Z-Asp-Rh110 variant) is its

ability to penetrate the plasma membrane, allowing for the detection of active caspases in living

cells without lysis.

Note on Specificity: While (DEVD)2-Rh110 is specific to Caspase-3/7, the (Asp)2-Rh110

substrate is a "pan-caspase" or general caspase probe because all caspases cleave after an

Aspartic acid residue (P1 position).

Validated Workflow
Objective: Detect apoptosis in Jurkat cells induced by Staurosporine.

Reagents
Substrate: Z-Asp-Rh110 (dissolved in DMSO to 10 mM stock).

Inducer: Staurosporine (1 µM).

Buffer: HEPES-based assay buffer (pH 7.4).

Step-by-Step Methodology
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Induction: Treat

cells/mL with 1 µM Staurosporine for 2–4 hours at 37°C. Include a DMSO vehicle control.

Substrate Loading:

Add Z-Asp-Rh110 directly to the culture media to a final concentration of 10–20 µM.

Critical Step: Do not wash cells prior to loading; washing can induce stress.

Incubation: Incubate for 30–60 minutes at 37°C in the dark.

Mechanism:[2][5] The hydrophobic substrate passively diffuses across the membrane.

Intracellular caspases cleave the Asp-Rh110 bonds, trapping the charged, fluorescent

Rh110 inside the cell (retention effect).

Harvest & Wash:

Centrifuge cells (300 x g, 5 min).

Resuspend in ice-cold PBS.

Optional: Add Propidium Iodide (PI) at this stage to distinguish apoptotic (Rh110+ / PI-)

from necrotic (Rh110+ / PI+) cells.

Acquisition:

Flow Cytometer: Excitation 488 nm.

Channel: FL1 (525/30 nm bandpass) for Rh110; FL3 for PI.

DOT Diagram: Experimental Workflow
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Caption: Workflow for intracellular caspase detection. The substrate enters passively; the

product is retained.

Critical Analysis & Troubleshooting
Specificity vs. Sensitivity
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Rh110-2(Asp) is a Class I substrate (P1 = Asp). While highly sensitive, it lacks the peptide

recognition sequence (e.g., DEVD for Casp-3, IETD for Casp-8) found in tetrapeptide

substrates.

Implication: It detects total effector caspase activity. It cannot distinguish between Caspase-3

and Caspase-7.

Validation: To confirm the signal is caspase-dependent, always run a control with a specific

inhibitor (e.g., Z-VAD-FMK) added 30 minutes prior to substrate addition.

The "Biphasic" Kinetics Issue
Because Rh110 is a bis-amide, the mono-amide intermediate can complicate kinetic studies

(Km/Vmax calculations) in cell-free assays.

Solution: For endpoint assays (flow cytometry), this is negligible as long as the incubation

time is sufficient to drive the reaction to the free Rh110 state. For kinetic enzyme assays,

mathematical modeling accounting for the intermediate step is required (see Liu et al., 1999).

Background Fluorescence
Unreacted Rh110-2(Asp) has low, but non-zero, fluorescence.

Mitigation: Use a "Time Zero" blank or a non-induced cell control to set the cytometer

threshold. The signal-to-noise ratio is typically >100-fold, far superior to AMC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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